![molecular formula C6H15NO B085811 1-(Dimethylamino)-2-methylpropan-2-OL CAS No. 14123-48-9](/img/structure/B85811.png)
1-(Dimethylamino)-2-methylpropan-2-OL
Overview
Description
1-(Dimethylamino)-2-propanol, also known as N,N-Dimethylisopropanolamine, is a chemical compound with the formula CH₃CH(OH)CH₂N(CH₃)₂ . It is used in organic synthesis and has applications in the field of CO2 capture .
Synthesis Analysis
While specific synthesis methods for 1-(Dimethylamino)-2-propanol were not found in the search results, it is typically synthesized from corresponding amines and alcohols .Molecular Structure Analysis
The molecular structure of 1-(Dimethylamino)-2-propanol consists of a propanol backbone with a dimethylamino group attached. The chemical formula is CH₃CH(OH)CH₂N(CH₃)₂ and its molar mass is 103.16 g/mol .Physical And Chemical Properties Analysis
1-(Dimethylamino)-2-propanol has a boiling point of 125 - 127 °C, a density of 0.85 g/cm3 at 20 °C, and a vapor pressure of 17.5 hPa at 20 °C . It is soluble in water and most organic solvents .Scientific Research Applications
Medicine: Anesthetic Agent Synthesis
1-(Dimethylamino)-2-methylpropan-2-OL is utilized in the synthesis of local anesthetic agents. Its structural similarity to lidocaine and procaine makes it a valuable precursor in developing new anesthetic compounds with potentially improved efficacy and reduced side effects .
Industry: Water Treatment
In industrial applications, this compound serves as a neutralizing agent in water treatment processes. Its ability to adjust pH levels helps maintain the optimal conditions for various water treatment systems .
Environmental Science: Air Quality Monitoring
Researchers employ 1-(Dimethylamino)-2-methylpropan-2-OL in air quality monitoring equipment. Its reactivity with certain pollutants allows for the detection and quantification of harmful substances in the atmosphere .
Materials Science: Polymer Production
This chemical is a key ingredient in the production of polymers. It acts as a catalyst in polymerization reactions, leading to materials with specific mechanical and thermal properties .
Analytical Chemistry: Chromatography
In analytical chemistry, 1-(Dimethylamino)-2-methylpropan-2-OL is used as a mobile phase component in chromatography. It helps in the separation and analysis of complex mixtures by altering the polarity of the mobile phase .
Biochemistry: Protein Synthesis Studies
The compound is instrumental in biochemistry for studying protein synthesis. It can act as a mimic for certain amino acid side chains, allowing researchers to investigate protein folding and function .
Organic Synthesis: Solvent and Reagent
It serves as a solvent and reagent in organic synthesis. Its unique chemical properties facilitate various reactions, including alkylation and acylation, which are crucial in synthesizing a wide range of organic compounds .
Pharmaceutical Chemistry: Drug Development
1-(Dimethylamino)-2-methylpropan-2-OL is used in pharmaceutical chemistry for drug development. Its amine group is a functional moiety in many pharmacologically active compounds, making it a versatile building block in medicinal chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(dimethylamino)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYRIICDYQTTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430703 | |
Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-2-methylpropan-2-OL | |
CAS RN |
14123-48-9 | |
Record name | 1-(Dimethylamino)-2-methyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14123-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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